

Hexafluorodisilane chemical properties and CAS number

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An In-depth Technical Guide to Hexafluorodisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **hexafluorodisilane** (Si_2F_6). All quantitative data is presented in a clear, tabular format for ease of reference. This document also includes detailed protocols for safe handling and a conceptual framework for its application in chemical vapor deposition, alongside a visualization of its primary thermal decomposition pathway.

Core Chemical Properties and Identification

Hexafluorodisilane is a colorless, gaseous compound with a pungent odor at room temperature.[1] It is a critical precursor in the semiconductor and advanced materials industries, primarily utilized in plasma etching and chemical vapor deposition (CVD) processes. [2] Its CAS Registry Number is 13830-68-7.[1][2][3][4][5]

Quantitative Data Summary

A compilation of the key physical and chemical properties of **hexafluorodisilane** is provided below.



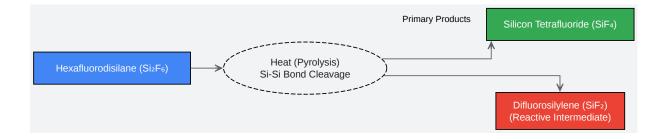
Property	Value	Reference(s)
CAS Number	13830-68-7	[1][2][3][4]
Molecular Formula	Si ₂ F ₆	[1][3][4]
Molecular Weight	170.16 g/mol	[2][3][4]
Appearance	Colorless gas with a pungent, suffocating odor	[1][6]
Boiling Point	-19 °C	[3][6]
Melting Point	-18.5 °C (sublimes)	[4][6]
Density (Liquid)	1.282 g/cm ³	[4][6]
Density (Gas)	7.75 g/L	[6]
Vapor Pressure	~4 atm (~3040 mmHg) @ 25 °C	[6]
Refractive Index	1.243	[4]

Chemical Reactivity and Decomposition

Hexafluorodisilane is a highly reactive compound. Its most significant reactivity involves its vigorous reaction with water and moisture, even in the air, to produce corrosive hydrofluoric acid (HF) and silicon oxides.[1][6] This reactivity necessitates stringent handling under inert, dry conditions.

The thermal decomposition (pyrolysis) of **hexafluorodisilane** is a key aspect of its utility, as it serves as a clean source of the highly reactive intermediate, difluorosilylene (SiF₂). The primary decomposition pathway involves the cleavage of the silicon-silicon bond to yield SiF₂ and silicon tetrafluoride (SiF₄).[2]





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Thermal Decomposition Pathway of **Hexafluorodisilane**.

Experimental Protocols

Due to the hazardous nature of **hexafluorodisilane** and its precursors, detailed experimental procedures must be conducted with rigorous safety measures.

Synthesis Method: Fluorination of Hexachlorodisilane

The most common laboratory and industrial synthesis of **hexafluorodisilane** involves the fluorination of a halogenated precursor, typically hexachlorodisilane (Si₂Cl₆), with a fluorinating agent.[2]

Reaction: Si₂Cl₆ + 6 KF → Si₂F₆ + 6 KCl

While a detailed, publicly available step-by-step protocol is scarce, the synthesis conceptually involves the following stages:

- Reagent Preparation: Anhydrous potassium fluoride (KF) is dried under vacuum to remove all traces of water. Hexachlorodisilane (Si₂Cl₆) is purified, often by distillation.[7] The reaction must be assembled in a completely dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
- Reaction Execution: Si₂Cl₆ is added to a suspension of the dried fluorinating agent in an anhydrous, high-boiling-point solvent. The reaction mixture is heated to facilitate the halogen exchange.



- Product Isolation: As a volatile gas, **hexafluorodisilane** can be separated from the non-volatile salts and solvent. This is typically achieved through trap-to-trap condensation, where the reaction vessel's gaseous effluent is passed through a series of cold traps (U-tubes) held at progressively lower temperatures (e.g., using dry ice/acetone and liquid nitrogen).
- Purification and Characterization: The condensed Si₂F₆ is further purified by fractional condensation to remove any volatile impurities. Purity is confirmed using techniques like Gas Chromatography (GC) and spectroscopic methods (e.g., Infrared Spectroscopy) to verify the characteristic Si-F bond vibrations.[2] Elemental analysis should confirm the theoretical composition of Si (33.01%) and F (66.99%).[2]

Laboratory Handling and Safety Protocol

Hexafluorodisilane is classified as toxic if inhaled and causes severe skin and eye burns.[1] Its rapid hydrolysis to form hydrofluoric acid presents a significant hazard.[1]

1. Engineering Controls:

- All work must be conducted in a properly functioning chemical fume hood with high ventilation rates.
- Gas cabinets with dedicated exhaust ventilation are required for cylinder storage and use.
- An emergency safety shower and eyewash station must be immediately accessible.[1][3]

2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1] Contact lenses should not be worn.
- Hand Protection: Neoprene or nitrile rubber gloves are required.[1] Inspect gloves for any signs of degradation or pinholes before use.
- Body Protection: Wear a flame-resistant lab coat and suitable protective clothing.[8] Ensure legs and feet are covered with long pants and closed-toe shoes.

3. Handling Procedures:

- Always work with at least one other person present (buddy system).
- Before use, ensure all connections, tubing, and valves in the gas delivery system are leaktested under vacuum.
- Use stainless steel tubing and components compatible with corrosive gases.



- Cylinders must be securely strapped to a stable surface.
- When not in use, the cylinder valve must be closed, and the cap secured.
- 4. First Aid and Emergency Response:
- Inhalation: Immediately move the victim to fresh air and call for emergency medical assistance.[1]
- Skin Contact: The hydrolysis product is hydrofluoric acid (HF). Immediately flush the affected area with copious amounts of water for at least 5 minutes.[9] Remove contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area.[9] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
- Spills: Evacuate the area immediately. If the leak is small and can be safely managed, stop the flow of gas. The area should be ventilated to disperse the gas. Do not use water to clean up spills, as it will accelerate the formation of HF.

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General Laboratory Workflow for Handling **Hexafluorodisilane**.

Application Protocol: Chemical Vapor Deposition (Conceptual)

Hexafluorodisilane is used as a silicon precursor for depositing silicon-containing thin films. The following protocol is a conceptual outline based on general CVD principles.[10]

- Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any organic and particulate contamination. It is then loaded into the CVD reactor chamber.
- System Evacuation: The reactor is sealed and evacuated to a base pressure (e.g., <10⁻⁶
 Torr) to remove atmospheric contaminants, especially moisture and oxygen.
- Heating: The substrate is heated to the desired deposition temperature. This temperature is a critical parameter influencing film quality and deposition rate.
- Precursor Delivery: Hexafluorodisilane gas is introduced into the chamber at a controlled flow rate using a mass flow controller. It may be mixed with a carrier gas (e.g., Argon or Nitrogen).
- Deposition: On the hot substrate surface, the Si₂F₆ molecules decompose, leading to the formation of a thin film. The volatile byproducts (e.g., SiF₄) are removed by the vacuum system.
- Termination and Cool-down: Once the desired film thickness is achieved, the Si₂F₆ flow is stopped. The system is purged with an inert gas, and the substrate is allowed to cool down under vacuum or in an inert atmosphere.
- Film Characterization: The deposited film is analyzed for properties such as thickness, composition, roughness, and crystallinity using techniques like ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).



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